molecular formula C16H23NO3 B11167128 N-(2,4,4-trimethylpentan-2-yl)-1,3-benzodioxole-5-carboxamide

N-(2,4,4-trimethylpentan-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B11167128
M. Wt: 277.36 g/mol
InChI Key: OUVHVTFQGIVZFM-UHFFFAOYSA-N
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Description

N-(2,4,4-trimethylpentan-2-yl)-1,3-benzodioxole-5-carboxamide is an organic compound characterized by its unique structure, which includes a benzodioxole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,4-trimethylpentan-2-yl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2,4,4-trimethylpentan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,4-trimethylpentan-2-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2,4,4-trimethylpentan-2-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group may also play a role in binding to proteins and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
  • 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline

Uniqueness

N-(2,4,4-trimethylpentan-2-yl)-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of a benzodioxole ring and a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H23NO3/c1-15(2,3)9-16(4,5)17-14(18)11-6-7-12-13(8-11)20-10-19-12/h6-8H,9-10H2,1-5H3,(H,17,18)

InChI Key

OUVHVTFQGIVZFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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